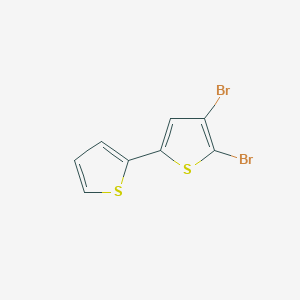![molecular formula C5H4N4O B13050553 7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL](/img/structure/B13050553.png)
7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL is a heterocyclic compound that belongs to the class of triazines This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 7-phenyl-7H-pyrazolo-[3,4-d][1,2,3]triazin-4-ol with thionyl chloride has been studied to yield various derivatives . Another approach includes ultrasonic-assisted synthesis, which has been employed to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can facilitate large-scale production. specific industrial methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, which modify its electronic properties and reactivity.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex fused ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thionyl chloride, dimethyl formamide, and various catalysts for cycloaddition reactions . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives, which can exhibit different biological and chemical properties. For example, the reaction with thionyl chloride can yield 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride .
Scientific Research Applications
7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein kinase B (Akt) by binding to its active site and preventing its activation . This inhibition disrupts signaling pathways involved in cell growth and survival, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL include:
Pyrazolo[3,4-d]pyrimidine: Known for its biological activity and use as a scaffold in drug design.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with significant biological activity.
Uniqueness
This compound is unique due to its specific ring structure and the presence of multiple nitrogen atoms, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research.
Properties
Molecular Formula |
C5H4N4O |
|---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
3,7-dihydropyrrolo[2,3-d]triazin-4-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-2-6-4(3)7-9-8-5/h1-2H,(H2,6,7,8,10) |
InChI Key |
OZVLOCVNSKCZIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=O)NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13050494.png)







